molecular formula C18H18ClFN2O3S B2875941 N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2309603-49-2

N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2875941
CAS No.: 2309603-49-2
M. Wt: 396.86
InChI Key: IJOWLPHLLFMZNP-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) backbone. Its structure features a 3-chloro-4-fluorophenyl group and a tetrahydropyran (oxane) ring substituted with a thiophene moiety at the 4-position. The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene-oxane substituent may influence conformational rigidity and electronic properties .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c19-14-9-13(1-2-15(14)20)22-17(24)16(23)21-11-18(4-6-25-7-5-18)12-3-8-26-10-12/h1-3,8-10H,4-7,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOWLPHLLFMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()

  • Structural Differences: Replaces the thiophene-oxane group with a dimethylamino-indole-ethyl substituent.
  • This derivative may exhibit stronger receptor-binding affinity in neurological targets compared to the thiophene-oxane variant .

b. N-(3-Chloro-4-fluorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide ()

  • Structural Differences: Substitutes the ethanediamide backbone with a cyclopropanecarboxamide and tetrahydrofuranone ring.
  • This compound is registered as a pesticide (cyprofuram), suggesting agrochemical utility for the target compound .
Ethanediamide Derivatives with Heterocyclic Substituents

a. N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

  • Structural Differences : Uses a pyridine-thioacetamide core instead of ethanediamide, with styryl groups for extended conjugation.
  • Functional Implications : The pyridine-thioether linkage may enhance UV absorption, making it suitable for optoelectronic applications. However, the ethanediamide derivative’s hydrogen-bonding capacity could favor biological interactions .

b. N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ()

  • Structural Differences : Contains a benzamide backbone with a trifluoromethyl group and isopropoxy substituent.
  • Functional Implications: The trifluoromethyl group improves resistance to enzymatic hydrolysis, a feature absent in the target compound.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound N′-[Dimethylamino-Indole] Analogue () Cyprofuram ()
Molecular Weight ~450 g/mol (estimated) 469.94 g/mol 294.74 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~4.2 2.8
Solubility Low in water, moderate in DMSO High in DMSO, moderate in ethanol Low in polar solvents
Bioactivity Hypothetical kinase inhibition Neurotransmitter receptor modulation Fungicidal activity

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